molecular formula C14H21NO4 B13764825 (3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate

(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13764825
M. Wt: 267.32 g/mol
InChI Key: NILOZKOTYUTAGM-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a furan-3-yl substituent at the 4-position. Its stereochemistry (3S,4S) is critical for its interactions in biological systems and synthetic applications.

Key inferred properties (based on analogs):

  • Molecular formula: Likely C15H23NO4 (tert-butyl group + piperidine + furan-3-yl + hydroxyl).
  • Hydrogen bond donors/acceptors: Estimated 2 donors (hydroxyl, NH in piperidine) and 4 acceptors (ester carbonyl, hydroxyl oxygen, furan oxygen) .
  • Topological polar surface area (TPSA): ~70 Ų (comparable to (3S,4S)-hydroxyphenyl analogs) .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-6-4-11(12(16)8-15)10-5-7-18-9-10/h5,7,9,11-12,16H,4,6,8H2,1-3H3/t11-,12+/m0/s1

InChI Key

NILOZKOTYUTAGM-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C2=COC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=COC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of chiral 3,4-disubstituted piperidines such as (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate typically follows these key stages:

  • Construction of the piperidine ring with appropriate substituents.
  • Introduction of the hydroxyl group at the 3-position with stereochemical control.
  • Installation of the furan-3-yl group at the 4-position.
  • Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification.

Piperidine Ring Formation and Functionalization

A common approach to forming the piperidine core involves cyclization reactions starting from amino acid derivatives or keto esters. For instance, Dieckmann cyclization of N-Boc protected amino diesters under aprotic conditions yields keto-piperidine intermediates, which are precursors for further functionalization.

  • Example : N-alkylation of pyrrolidin-2-one by ethyl bromoacetate followed by exhaustive hydrolysis and Boc protection leads to diester intermediates. Dieckmann cyclization with potassium tert-butoxide in dry toluene produces 3-keto-2-carboxylate piperidines as kinetic products, separable from thermodynamic isomers by chromatography.

Stereoselective Introduction of the Hydroxyl Group

The stereoselective reduction of the keto group at the 3-position to the corresponding hydroxyl is critical. Methods include:

  • Biocatalytic reduction : Using baker's yeast fermentation to reduce piperidine keto esters, providing high yields of hydroxy esters with controlled stereochemistry.
  • Chemical reduction : Employing hydride reagents such as sodium borohydride or lithium aluminum hydride, sometimes in the presence of chiral catalysts or under low temperature to enhance stereoselectivity.

Nitrogen Protection: Boc Group Installation

The nitrogen atom is protected as a tert-butyl carbamate (Boc) to stabilize the molecule and allow selective reactions at other sites:

  • Boc protection is typically performed using di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at room temperature, yielding the N-Boc protected piperidine.

Purification and Resolution of Stereoisomers

  • Resolution of racemic mixtures can be achieved by chiral chromatography (e.g., Chiralpak AD-H column) to isolate the (3S,4S) stereoisomer with high enantiomeric purity.
  • Crystallization and selective protection/deprotection strategies also aid in stereochemical purification.

Example Preparation Summary Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 N-alkylation and hydrolysis Pyrrolidin-2-one, ethyl bromoacetate, Na, toluene reflux Formation of amino diacid hydrochloride
2 Boc protection Di-tert-butyl dicarbonate, triethylamine, DCM N-Boc protected amino diester
3 Dieckmann cyclization Potassium tert-butoxide, dry toluene, ice bath Formation of 3-keto-2-carboxylate piperidine
4 Stereoselective reduction Sodium borohydride or baker's yeast fermentation 3-hydroxy piperidine intermediate
5 Furan-3-yl substitution Nucleophilic substitution or Pd-catalyzed coupling Introduction of furan-3-yl group at 4-position
6 Purification and resolution Chiral chromatography (Chiralpak AD-H column) Isolation of (3S,4S) stereoisomer

Research Findings and Notes

  • The stereoselective reduction of keto esters to hydroxy esters using baker's yeast has been shown to produce high yields and excellent enantiomeric excess, making it a green and efficient method for preparing chiral piperidine derivatives.
  • Chemical reductions with sodium borohydride and lithium aluminum hydride are well-established but may require careful temperature control to avoid over-reduction or epimerization.
  • The use of Boc protection is standard in piperidine chemistry to enable selective functionalization and improve compound stability during synthesis and purification.
  • While direct synthesis data for the furan-3-yl substituted compound is scarce, methodologies from closely related piperidine derivatives with aryl substituents provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The furan ring can be reduced under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the furan ring could lead to a tetrahydrofuran derivative.

Scientific Research Applications

(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Yield (%) Key Properties/Applications
Target compound (inferred) Furan-3-yl C15H23NO4 ~277 (estimated) ~70 N/A Potential bioactive intermediate
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl C15H23N3O2 277.36 65.9 N/A Light yellow solid; requires respiratory protection
tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate 3,4-Difluorophenyl C16H22F2N2O2 313 (ESI-MS) N/A 80 High-yield synthesis; fluorinated drug candidate
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate 4-Hydroxyphenyl C17H23NO4 305.37 70 N/A High hydrogen-bonding capacity
tert-Butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate Benzylamino C18H28N2O3 ~320 (estimated) N/A Discontinued Basic nitrogen for solubility modulation

Key Observations:

Substituent Impact on Physicochemical Properties: Furan-3-yl vs. Pyridin-3-yl: The furan group (electron-rich, oxygen-containing heterocycle) may enhance polarity and metabolic stability compared to pyridinyl analogs, which are more basic and prone to protonation . Hydroxyphenyl vs. Furan-3-yl: The hydroxyphenyl analog has higher molecular weight and similar TPSA but differs in hydrogen-bonding capacity (2 donors vs. 1 donor in the target compound).

Synthetic Accessibility :

  • Fluorinated phenyl derivatives (e.g., 3,4-difluorophenyl) achieve high yields (~75–80%) under General Procedure C , suggesting that introducing electron-withdrawing groups (e.g., fluorine) is synthetically favorable. Furan-3-yl substitution may require milder conditions due to furan’s sensitivity to strong acids or oxidants.

Safety and Handling :

  • Pyridinyl derivatives require respiratory and eye protection , whereas hydroxyphenyl analogs (e.g., ) may pose lower inhalation risks due to reduced volatility. The target compound’s furan group likely necessitates standard handling protocols for heterocycles.

Biological Activity

(3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C14H21NO4
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 532991-48-3

Pharmacological Activities

Research indicates that (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate exhibits several biological activities:

  • Neuroprotective Effects :
    • Studies have shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro assays demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 µM, suggesting significant neuroprotective potential against neurodegenerative processes associated with Alzheimer's disease .
  • Anti-inflammatory Properties :
    • The compound has been reported to reduce inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ peptides. This reduction indicates a potential mechanism for mitigating neuroinflammation, which is a critical factor in the progression of neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cell Lines :
    • In cytotoxicity assays against various cancer cell lines, (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate showed moderate activity. It was effective in reducing cell viability in specific cancer models, though further studies are required to elucidate its mechanism of action .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
NeuroprotectionInhibition of Aβ aggregation
Anti-inflammatoryReduction of TNF-α and IL-6 levels
CytotoxicityModerate activity against cancer cell lines

Case Study: Neuroprotection in Alzheimer's Disease Models

In a recent study involving SH-SY5Y neuroblastoma cells treated with Aβ peptides, (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate was shown to significantly protect against cell death induced by oxidative stress. This protective effect was attributed to the compound's ability to modulate oxidative stress markers and inflammatory responses within the cells .

Case Study: Cancer Cell Viability

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines including HT-29 and TK-10. The results indicated that while the compound exhibited some cytotoxicity, it was less potent compared to established chemotherapeutic agents. The study highlighted the need for further structural modifications to enhance its efficacy against cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing (3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. Key steps include:
  • Piperidine ring formation : Cyclization of precursor amines or ketones under basic conditions (e.g., NaH in THF) .
  • Stereochemical control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enforce (3S,4S) configuration.
  • Functionalization : Introduction of the furan-3-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Purification : Flash chromatography (e.g., 10–30% EtOAc/hexane gradients) or chiral HPLC to isolate enantiomers .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Enantiomeric Excess (ee)Key Reagents
Asymmetric catalysis65–75≥98%Chiral Pd catalyst
Enzymatic resolution50–6095–99%Lipase B (Candida antarctica)

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer :
  • NMR Analysis :
  • NOE (Nuclear Overhauser Effect) : Correlate spatial proximity of protons at C3 and C4 to confirm cis-diol configuration .
  • Coupling constants (J values) : Vicinal coupling (e.g., J3,4 = 3–5 Hz) indicates axial-equatorial arrangement .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction .
  • Chiral HPLC : Compare retention times with enantiomeric standards using a Chiralpak® AD-H column (90:10 hexane/i-PrOH) .

Q. What physicochemical properties are critical for predicting the bioavailability of this compound?

  • Methodological Answer : Key parameters include:
  • Hydrogen Bond Donors/Acceptors : 2 donors (hydroxyl, NH) and 4 acceptors (carbonyl, ether O, furan O) influence solubility and membrane permeability .
  • Topological Polar Surface Area (TPSA) : ~70 Ų (calculated via Molinspiration), indicating moderate blood-brain barrier penetration .
  • logP : ~2.0 (predicted via XLogP3), suggesting balanced lipophilicity for oral absorption .

Table 2 : Physicochemical Profile

ParameterValueMethod
Molecular Weight323.38 g/molHRMS
TPSA70 ŲComputational modeling
logP2.0XLogP3

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodological Answer :
  • Functional Group Modifications :
  • Replace furan-3-yl with bioisosteres (e.g., thiophene, pyridine) to assess binding affinity .
  • Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Stereochemical Variants : Synthesize (3R,4R) and (3S,4R) diastereomers to evaluate enantioselective interactions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases) .

Q. What strategies resolve contradictions in metabolic stability data across in vitro models (e.g., microsomes vs. hepatocytes)?

  • Methodological Answer :
  • Experimental Design :
  • Enzyme Source : Use human liver microsomes (HLM) and primary hepatocytes to compare CYP450 vs. phase II metabolism .
  • Incubation Conditions : Adjust NADPH concentrations (0.1–1 mM) and incubation times (0–120 min) to identify rate-limiting steps.
  • Data Analysis :
  • Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint).
  • Use software (e.g., Phoenix WinNonlin) to extrapolate in vivo half-life .

Q. How can synthetic yields be optimized without compromising stereochemical integrity?

  • Methodological Answer :
  • Reaction Engineering :
  • Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., epimerization) .
  • Optimize temperature (-20°C to 25°C) to slow racemization during nucleophilic substitutions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 with SPhos ligand) for efficient cross-coupling .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with neurological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Binding Assays :
  • Radioligand displacement (e.g., [<sup>3</sup>H]-DAMGO for μ-opioid receptors) to measure IC50 values .
  • Functional Assays :
  • cAMP accumulation (Gs-coupled receptors) or calcium flux (Gq-coupled receptors) using HEK293 cells .
  • Kinetic Studies : Surface plasmon resonance (SPR) to determine kon/koff rates .

Q. How does the furan-3-yl substituent influence the compound’s electronic and steric properties?

  • Methodological Answer :
  • Computational Analysis :
  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO orbitals .
  • Experimental Probes :
  • IR spectroscopy to assess hydrogen-bonding capacity (O-H stretch at ~3200 cm<sup>-1</sup>) .
  • X-ray crystallography to measure dihedral angles between piperidine and furan rings .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Chromatography :
  • Reverse-phase HPLC (C18 column, 60:40 MeCN/H2O) for high-resolution separation .
  • Crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiomer enrichment .

Q. How can computational tools predict the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction :
  • Use SwissADME or ADMET Predictor™ to estimate absorption, distribution, and toxicity .
  • Metabolic Site Prediction :
  • CYP450 docking (e.g., CYP3A4 in MOE) to identify vulnerable oxidation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.